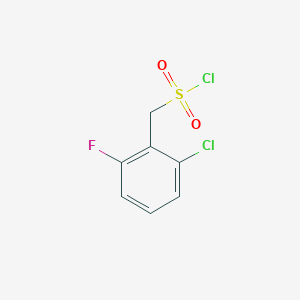

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Beschreibung

BenchChem offers high-quality (2-Chloro-6-fluorophenyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluorophenyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-chloro-6-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDXEVWUTIVWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

CAS Number: 926257-07-0

Molecular Formula:

Executive Summary & Strategic Analysis

This technical guide details the high-fidelity synthesis of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride , a critical benzylic sulfonyl chloride intermediate used in the development of sulfonamide-based pharmacophores.

Synthetic Challenge: The core difficulty in synthesizing this molecule lies in the ortho-di-substitution pattern (2-Cl, 6-F). The steric bulk flanking the benzylic position hinders nucleophilic attack during precursor formation, while the electron-withdrawing nature of the halogens destabilizes the benzylic cation, making

Selected Pathway: This guide prioritizes the Isothiouronium Salt Oxidative Chlorination Route .

-

Rationale: Unlike the Sodium Sulfite (

) route, which can suffer from competitive formation of symmetrical sulfones (R-SO2-R) due to the high reactivity of the intermediate sulfinate, the isothiouronium route "locks" the sulfur atom, preventing side reactions before the final oxidative chlorination step. It provides the highest purity profile for lab-scale to pilot-scale synthesis.

Retrosynthetic Logic

The synthesis is designed via a disconnection at the sulfonyl-carbon bond.

Caption: Retrosynthetic disconnection showing the conversion of the benzyl halide to the sulfonyl chloride via the thiourea adduct.

Detailed Experimental Protocol

Phase 1: Formation of the Isothiouronium Salt

Objective: Install the sulfur moiety via nucleophilic substitution while avoiding polymerization.

Reagents:

-

Substrate: 2-Chloro-6-fluorobenzyl chloride (1.0 equiv)

-

Reagent: Thiourea (1.1 equiv)

-

Solvent: Ethanol (Absolute) or 2-Propanol (3-5 volumes)

Protocol:

-

Dissolution: Charge a round-bottom flask with 2-Chloro-6-fluorobenzyl chloride and Ethanol.

-

Addition: Add Thiourea in a single portion.

-

Reflux: Heat the mixture to reflux (

).-

Critical Insight: Due to the 2,6-disubstitution, the benzylic position is sterically shielded. Standard room temperature protocols will fail or yield poorly. Vigorous reflux is required to overcome the activation energy barrier for the

attack.

-

-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting benzyl chloride spot (

) should disappear, replaced by a baseline spot (salt). -

Isolation: Cool the reaction to

. The product, S-(2-Chloro-6-fluorobenzyl)isothiouronium chloride, will precipitate as a white crystalline solid. -

Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Phase 2: Oxidative Chlorination

Objective: Convert the isothiouronium salt directly to the sulfonyl chloride.

Reagents:

-

Substrate: Isothiouronium salt (from Phase 1)

-

Oxidant/Chlorinating Agent: N-Chlorosuccinimide (NCS) (4.0 equiv) OR Chlorine gas (

). -

Acid: 2M HCl (aq)

-

Solvent: Acetonitrile/Water (1:1 ratio)

Protocol (NCS Variant - Recommended for Lab Safety):

-

Suspension: Suspend the Isothiouronium salt in Acetonitrile/Water (1:1) and cool to

. -

Acidification: Add 2M HCl (aq). The pH should be

. -

Oxidation: Add NCS portion-wise over 30 minutes.

-

Thermodynamic Control: The reaction is exothermic.[1] Maintain internal temperature

. Higher temperatures promote the formation of the sulfonic acid byproduct (hydrolysis) rather than the chloride.

-

-

Work-up: Stir for 1 hour at

. The mixture will turn yellow-green. -

Extraction: Dilute with cold water and extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

-

Note: Do not delay extraction; sulfonyl chlorides hydrolyze in acidic aqueous media.

-

-

Washing: Wash the organic layer with cold saturated

(to remove succinimide and acid) and brine. -

Drying: Dry over anhydrous

and concentrate in vacuo at

Yield Expectation: 75-85% (over two steps).

Process Workflow & Logic

Caption: Step-by-step process flow emphasizing the critical temperature control in Phase 2.

Quantitative Data & Troubleshooting

Reagent Stoichiometry Table

| Component | Equiv. | Role | Critical Note |

| 2-Cl-6-F-Benzyl Chloride | 1.0 | Substrate | Limiting reagent. |

| Thiourea | 1.1 - 1.2 | Nucleophile | Excess ensures complete conversion; unreacted thiourea is water-soluble and removed. |

| N-Chlorosuccinimide (NCS) | 4.0 | Oxidant | Requires 4 equivs to convert S(II) to S(VI) and supply Cl atoms. |

| HCl (2M) | Solvent Vol | Catalyst | Protonates the intermediate, facilitating C-S bond cleavage during oxidation. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Phase 1) | Steric hindrance of 2-Cl/6-F. | Increase reflux time; switch solvent to n-Propanol (higher BP). |

| Product is Oil/Gummy | Impure intermediate or hydrolysis. | Recrystallize isothiouronium salt before Phase 2. Ensure DCM is dry. |

| No Product (Phase 2) | Temperature too high ( | Hydrolysis to sulfonic acid occurred. Keep reaction |

| Violent Exotherm | Fast NCS addition. | Add NCS in small portions; use active cooling bath. |

Safety & Handling (E-E-A-T)

-

Vesicant Hazard: Benzylic halides are potent lachrymators and skin vesicants. Handle only in a fume hood.

-

Sulfonyl Chloride Instability: The product is corrosive and reacts violently with nucleophiles (amines, alcohols). Store under inert gas (Argon) in a freezer.

-

HF Precursors: While the fluorine is bound to the ring, combustion or unintended extreme acidic hydrolysis could theoretically release HF. Standard HF protocols are not strictly required for the synthesis per se, but standard PPE (gloves, goggles) is mandatory.

References

-

Synthesis of Sulfonyl Chlorides via Isothiouronium Salts

- Yang, Z., & Xu, J. (2014).

-

Oxidative Chlorination Mechanisms

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006).[4] "Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides using NCS/HCl". Synthesis, 2006(24), 4131-4134.

-

-

General Reactivity of Benzylic Halides

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing steric effects in reactions).

-

Product Data Verification

- Sigma-Aldrich Product Sheet: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride (CAS 926257-07-0).

Sources

Technical Monograph: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Executive Summary & Chemical Profile

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is a specialized benzylic sulfonyl chloride used primarily as a "warhead" or linker in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Unlike simple alkyl sulfonyl chlorides (e.g., mesyl chloride), the presence of the 2,6-disubstituted phenyl ring introduces significant steric and electronic influences that modulate its reactivity and stability.

This guide provides a rigorous analysis of its physiochemical properties, synthetic accessibility, and handling protocols, designed to maximize yield and safety in drug discovery workflows.

Physiochemical Data Table

| Property | Specification |

| CAS Number | 926257-07-0 |

| IUPAC Name | (2-Chloro-6-fluorophenyl)methanesulfonyl chloride |

| Molecular Formula | C₇H₅Cl₂FO₂S |

| Molecular Weight | 243.08 g/mol |

| Physical State | Low-melting solid or semi-solid oil (Purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |

| SMILES | FC1=CC=CC(Cl)=C1CS(=O)(=O)Cl |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Synthetic Accessibility & Retrosynthesis

For process chemists requiring bulk synthesis or researchers needing to understand impurity profiles, the synthesis of CAS 926257-07-0 typically follows an oxidative chlorination pathway starting from the corresponding benzyl halide.

The Canonical Route

The most robust industrial route avoids the instability of the free sulfinic acid by utilizing a thiouronium or thioacetate intermediate.

Mechanism:

-

Nucleophilic Substitution: 2-Chloro-6-fluorobenzyl chloride undergoes Sₙ2 substitution with thiourea or sodium thioacetate.

-

Oxidative Chlorination: The intermediate is subjected to aqueous oxidative chlorination (Cl₂/H₂O or SO₂Cl₂/H₂O) to yield the sulfonyl chloride directly.

Figure 1: Canonical synthesis pathway via oxidative chlorination of the isothiouronium salt.

Reactivity Profile & "The Ortho Effect"

The 2-chloro-6-fluoro substitution pattern is not merely decorative; it fundamentally alters the reactivity compared to unsubstituted benzyl sulfonyl chlorides.

Steric Shielding vs. Electronic Activation

-

Steric Hindrance: The bulky Chlorine atom at the C2 position and the Fluorine at C6 create a "picket fence" around the benzylic methylene group. While the sulfonyl chloride moiety itself is distal enough to react, the approach of bulky nucleophiles (e.g., secondary amines) may be slightly retarded compared to unsubstituted analogs.

-

Electronic Effect: The Fluorine atom (highly electronegative) withdraws electron density via induction (

effect), making the benzylic protons more acidic. This increases the risk of sulfene formation via E1cB elimination in the presence of strong bases (e.g., Et₃N, DBU).

Critical Control Point: To prevent the formation of stilbene-like byproducts or sulfene oligomers, avoid non-nucleophilic strong bases if possible. Use mild inorganic bases (K₂CO₃) or ensure the amine nucleophile is present in excess to trap the sulfonyl chloride faster than elimination can occur.

Experimental Protocol: Sulfonamide Coupling

This protocol is optimized for coupling CAS 926257-07-0 with a primary amine, designed to mitigate hydrolysis and elimination side-reactions.

Reagents & Setup

-

Substrate: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary Amine (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine and Base in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Why? Cooling controls the exotherm of the sulfonylation and suppresses the rate of hydrolysis from trace moisture.

-

-

Addition: Dissolve CAS 926257-07-0 in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Slow addition prevents localized concentration spikes that could favor double-sulfonylation (if the amine is primary).

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the sulfonyl chloride (often visualized as a streak on TLC that hydrolyzes to the sulfonic acid) and formation of the stable sulfonamide spot.

-

-

Workup: Quench with 1M HCl (aq) to remove unreacted amine and pyridine. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Figure 2: Standard Operating Procedure (SOP) for sulfonamide synthesis using CAS 926257-07-0.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.[1]

-

Hydrolysis Risk: This compound reacts violently with water to produce HCl gas and the corresponding sulfonic acid.

-

Corrosivity: It causes irreversible eye damage and skin burns. All handling must occur in a fume hood with neoprene or nitrile gloves (double-gloving recommended).

-

Decontamination: Spills should be treated with saturated sodium bicarbonate solution to neutralize the acid generated upon hydrolysis.

Storage Protocol: Store in a tightly sealed container at 2–8°C . If the solid turns into a sticky gum or liquid, it indicates partial hydrolysis (formation of sulfonic acid/HCl). In this state, purification via recrystallization (from hexanes/toluene) is required before use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573052, (2-Fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

An In-Depth Technical Guide to the Synthesis of Substituted Benzylsulfonyl Chlorides

Introduction

Substituted benzylsulfonyl chlorides are a critical class of organic compounds, serving as indispensable building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their utility stems from the versatile reactivity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and sulfones, respectively. These functional groups are prevalent in numerous pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of the primary synthetic routes to substituted benzylsulfonyl chlorides, delving into the underlying reaction mechanisms, experimental considerations, and comparative analysis of different methodologies.

I. Chlorosulfonation of Substituted Toluenes

Direct chlorosulfonation of substituted toluenes represents one of the most straightforward and economically viable methods for the synthesis of the corresponding benzylsulfonyl chlorides. This approach typically involves the reaction of a substituted toluene with chlorosulfonic acid.

A. Reaction Mechanism

The chlorosulfonation of toluene is an electrophilic aromatic substitution reaction.[1] The mechanism involves the following key steps:

-

Formation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a potent electrophile. In some cases, the electrophilicity is enhanced by the formation of a more reactive species through self-protonation or reaction with another equivalent of chlorosulfonic acid.[2]

-

Electrophilic Attack: The aromatic ring of the substituted toluene acts as a nucleophile, attacking the sulfur atom of the electrophilic species. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The position of the attack (ortho, meta, or para to the substituent) is governed by the electronic and steric effects of the substituent on the toluene ring.[3][4]

-

Deprotonation: A base, typically the chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the sulfonyl group, restoring the aromaticity of the ring and yielding the substituted toluenesulfonyl chloride.

The reaction of toluene with chlorosulfonic acid first produces p-toluenesulfonic acid, which is then further chlorosulfonated to yield p-toluenesulfonyl chloride.[5]

B. Regioselectivity

The directing effect of the substituent on the toluene ring plays a crucial role in determining the isomeric distribution of the product. Electron-donating groups, such as alkyl groups, are ortho- and para-directing and activate the ring towards electrophilic substitution. Conversely, electron-withdrawing groups are meta-directing and deactivate the ring. For toluene itself, chlorosulfonation primarily yields the ortho and para isomers.[1][3] Interestingly, at lower temperatures, the ortho product can be favored due to stabilization of the transition state through hydrogen bonding, while higher temperatures favor the thermodynamically more stable para isomer.[3]

C. Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride

A typical laboratory-scale procedure for the synthesis of p-toluenesulfonyl chloride from toluene and chlorosulfonic acid is as follows:

-

In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with toluene.

-

The flask is cooled in an ice-water bath.

-

Chlorosulfonic acid is added dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

-

The reaction mixture is then carefully poured onto crushed ice with stirring.

-

The solid p-toluenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

II. Oxidation of Substituted Benzyl Thiols and Their Derivatives

The oxidation of benzyl thiols or their derivatives, such as disulfides and thioethers, provides a versatile and widely applicable route to benzylsulfonyl chlorides. A variety of oxidizing agents and reaction conditions have been developed for this transformation.[6][7]

A. Oxidative Chlorination with Chlorine Gas or Hypochlorite

One of the most traditional methods involves the direct reaction of a benzyl thiol with chlorine gas in a suitable solvent. The mechanism is believed to proceed through the formation of a sulfenyl chloride intermediate, which is then further oxidized to the sulfonyl chloride.

A milder and often more convenient alternative utilizes sodium hypochlorite (bleach) in the presence of an acid.[8]

B. Oxidation with Hydrogen Peroxide-Based Systems

Hydrogen peroxide (H₂O₂) in combination with various activating agents has emerged as a greener and more efficient alternative for the oxidative chlorination of thiols.[9]

1. H₂O₂/SOCl₂ System

The combination of hydrogen peroxide and thionyl chloride (SOCl₂) is a highly reactive system for the rapid and high-yielding conversion of thiols to sulfonyl chlorides.[9] This method is often performed at room temperature and is complete within minutes.

2. H₂O₂/ZrCl₄ System

Zirconium tetrachloride (ZrCl₄) can be used as a catalyst in combination with hydrogen peroxide for the efficient oxidative chlorination of thiols and disulfides. This method is characterized by very short reaction times and high yields under mild conditions.[6]

C. Mechanism of Oxidative Chlorination

The general mechanism for the oxidative chlorination of a benzyl thiol involves the following steps:

-

Initial Oxidation: The thiol is first oxidized to a disulfide or a sulfenic acid intermediate.

-

Chlorination and Further Oxidation: The intermediate sulfur species is then chlorinated and further oxidized through a series of steps to the sulfonyl chloride. The exact sequence of events can vary depending on the specific oxidizing system used.

D. Experimental Workflow: Oxidative Chlorination

Caption: General experimental workflow for the oxidative chlorination of benzyl thiols.

III. Synthesis from Substituted Benzyl Halides

Substituted benzyl halides can be converted to benzylsulfonyl chlorides through a two-step process involving nucleophilic substitution with a sulfite salt followed by chlorination.

A. Reaction Mechanism

-

Nucleophilic Substitution: The benzyl halide undergoes an Sₙ2 reaction with a sulfite salt, such as sodium sulfite, to form the corresponding sodium benzylsulfonate.[10][11] The reactivity of the benzyl halide follows the order I > Br > Cl.

-

Chlorination: The resulting benzylsulfonate salt is then treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to yield the benzylsulfonyl chloride.

B. Mechanistic Representation

Caption: Two-step synthesis of benzylsulfonyl chlorides from benzyl halides.

IV. Sandmeyer-Type Reactions from Substituted Benzylamines

A more recent and versatile approach involves a Sandmeyer-type reaction starting from substituted anilines (which can be precursors to benzylamines after reduction). This method is particularly useful for accessing a wide range of substituted aryl and heteroarylsulfonyl chlorides.[12][13][14]

A. Reaction Principle

This method involves the diazotization of a substituted aniline in the presence of a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a chloride source, typically hydrochloric acid, with a copper catalyst.[12][13][14][15] The in situ generated diazonium salt reacts to form the sulfonyl chloride.

B. Advantages of the Sandmeyer-Type Approach

-

Safety: This protocol avoids the isolation of potentially explosive diazonium salts.[13]

-

Broad Substrate Scope: It is applicable to a wide variety of substituted anilines, including those with sensitive functional groups.[12][14]

-

Scalability: The method has been demonstrated on a gram scale with good yields.[12][14]

V. Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Chlorosulfonation | Substituted Toluene | Chlorosulfonic Acid | Economical, direct | Harsh conditions, potential for side reactions, limited to certain substrates |

| Oxidation | Substituted Benzyl Thiol | H₂O₂/SOCl₂, H₂O₂/ZrCl₄, NaOCl | Mild conditions, high yields, broad substrate scope | Thiol precursors may be odorous |

| From Benzyl Halides | Substituted Benzyl Halide | Na₂SO₃, PCl₅/SOCl₂ | Utilizes readily available starting materials | Two-step process, use of hazardous chlorinating agents |

| Sandmeyer-Type | Substituted Aniline | NaNO₂, DABSO, CuCl₂ | Safe, broad scope, scalable | Requires aniline precursor |

Conclusion

The synthesis of substituted benzylsulfonyl chlorides can be achieved through several distinct and effective methodologies. The choice of a particular synthetic route depends on factors such as the availability and cost of starting materials, the desired substitution pattern, the scale of the reaction, and safety considerations. Direct chlorosulfonation of toluenes is a cost-effective method for large-scale production of simple derivatives. Oxidation of benzyl thiols offers a versatile and high-yielding approach with a broad substrate scope under mild conditions. The conversion of benzyl halides provides a reliable two-step sequence. Finally, modern Sandmeyer-type reactions offer a safe and highly adaptable route for the synthesis of complex and functionally diverse benzylsulfonyl chlorides, which is of significant interest to the drug development community.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link][12][14]

-

Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link][13]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link][12][14]

-

Shvartsberg, M. S., & Ryabova, S. Y. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 22–28. [Link]

-

Chegg. (2018). Solved 4. Electrophilic aromatic substitution. [Link][1]

-

Gilbert, E. E. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link][2]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link][6]

-

Smith, A. B., et al. (2018). Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection. Organic Process Research & Development, 22(1), 101-110. [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link][9]

-

CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor. (2021). Google Patents. [5]

-

Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). [Link][8]

-

Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link][10]

-

Gáspár, S., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2286-2295. [Link]

- CN101070295A - Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride. (2007).

-

Chemistry Stack Exchange. (2024). Major product in chloro-sulfonation of toluene. [Link][3]

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. [Link]

-

Asymmetric Matters. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. [Link][11]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link][4]

Sources

- 1. chegg.com [chegg.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. youtube.com [youtube.com]

- 12. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide on the Reactivity Profile of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride with a range of common nucleophiles. In the absence of direct experimental data for this specific sulfonyl chloride, this paper synthesizes established principles of physical organic chemistry, leveraging data from analogous aryl- and benzylsulfonyl chlorides. The guide explores the mechanistic pathways, the influence of the unique substitution pattern on the electrophilicity of the sulfonyl group, and provides field-proven insights for researchers in drug development and synthetic chemistry. Detailed experimental protocols for reacting this compound with representative nucleophiles are also presented.

Introduction: The Role of Substituted Benzylsulfonyl Chlorides in Modern Synthesis

Benzylsulfonyl chlorides are a pivotal class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals.[1] The reactivity of the sulfonyl chloride functional group is characterized by the highly electrophilic sulfur atom, which readily undergoes nucleophilic attack.[2] The chloride ion serves as an effective leaving group, facilitating these substitution reactions.[1]

The subject of this guide, (2-Chloro-6-fluorophenyl)methanesulfonyl chloride, presents a unique substitution pattern that is anticipated to significantly modulate its reactivity. The presence of two ortho-substituents, a chloro and a fluoro group, introduces a combination of steric and electronic effects that will be a central theme of this analysis. Furthermore, the methylene spacer between the aromatic ring and the sulfonyl chloride group distinguishes its reactivity from that of arylsulfonyl chlorides.

Mechanistic Considerations: A Dichotomy of Pathways

The reaction of sulfonyl chlorides with nucleophiles is generally understood to proceed through one of two primary mechanistic pathways: a concerted SN2-like mechanism or a stepwise addition-elimination pathway. The operative mechanism is influenced by the nature of the reactants and the reaction conditions.[1]

-

Concerted SN2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group, passing through a trigonal bipyramidal transition state.

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a pentacoordinate sulfurane intermediate, which then eliminates the chloride ion in a subsequent step to yield the final product.

The presence of bulky ortho-substituents, as in (2-Chloro-6-fluorophenyl)methanesulfonyl chloride, can influence the preferred mechanistic route. While steric hindrance might be expected to disfavor a direct backside attack characteristic of an SN2 reaction, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown an unexpected acceleration of nucleophilic substitution.[3][4] This has been attributed to a unique, rigid conformation imposed by the ortho groups that can, in some cases, create a more favorable trajectory for nucleophilic attack.[5]

The Influence of Ortho-Substitution: A Deeper Dive

The reactivity of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride is intricately governed by the electronic and steric effects of the chloro and fluoro substituents on the phenyl ring.

Electronic Effects

Both chlorine and fluorine are highly electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect is expected to increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. Electron-attracting substituents generally increase the rate of reaction in arenesulfonyl chlorides.[5]

Steric Effects

The presence of two substituents in the ortho positions introduces significant steric hindrance around the reaction center. In many cases, steric bulk is known to retard the rate of nucleophilic substitution reactions.[6] However, as previously mentioned, studies on ortho-substituted arenesulfonyl chlorides have revealed instances of rate acceleration, a phenomenon termed the "positive ortho-effect".[4][7] This counterintuitive effect is thought to arise from a combination of factors, including conformational rigidity and ground-state destabilization.[5]

The interplay of these electronic and steric effects in (2-Chloro-6-fluorophenyl)methanesulfonyl chloride will ultimately dictate its reactivity profile.

Reactivity with Common Nucleophiles: A Predictive Analysis

Based on the established reactivity of sulfonyl chlorides, we can predict the behavior of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride with key classes of nucleophiles.

Reaction with Amines: Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides.[1][8] This reaction typically requires the presence of a base to neutralize the hydrochloric acid byproduct.

Predicted Reactivity: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride is expected to react readily with primary and secondary amines to form the corresponding sulfonamides. The electron-withdrawing nature of the chloro and fluoro substituents should enhance the reactivity of the sulfonyl chloride. The choice of base and solvent will be crucial for optimizing reaction conditions and yields.

Experimental Protocol: Synthesis of N-Benzyl-(2-Chloro-6-fluorophenyl)methanesulfonamide

Materials:

-

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride

-

Benzylamine

-

Triethylamine (or pyridine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve (2-Chloro-6-fluorophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of benzylamine (1.1 eq) in DCM to the reaction mixture dropwise over 15 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired sulfonamide.

Reaction with Alcohols: Formation of Sulfonate Esters

Sulfonyl chlorides react with alcohols in the presence of a weak base, such as pyridine, to form sulfonate esters.[9][10] This reaction is a common method for converting a poorly-leaving hydroxyl group into an excellent leaving group (sulfonate).[9]

Predicted Reactivity: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride is expected to react with primary and secondary alcohols in the presence of a suitable base to yield the corresponding sulfonate esters. The reaction with tertiary alcohols may be slower due to steric hindrance.

Experimental Protocol: Synthesis of Benzyl (2-Chloro-6-fluorophenyl)methanesulfonate

Materials:

-

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride

-

Benzyl alcohol

-

Pyridine

-

Dichloromethane (DCM)

-

1 M aqueous hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM and pyridine (1.5 eq) at 0 °C, add (2-Chloro-6-fluorophenyl)methanesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography if necessary.

Reaction with Thiols: Formation of Thiosulfonates

The reaction of sulfonyl chlorides with thiols can lead to the formation of thiosulfonates. This reaction often proceeds in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.

Predicted Reactivity: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride is expected to react with thiols in the presence of a base to form the corresponding thiosulfonate. The reactivity will be dependent on the nucleophilicity of the thiolate.

Data Presentation and Visualization

Table 1: Predicted Relative Reactivity with Nucleophiles

| Nucleophile Class | Predicted Relative Reactivity | Product Class |

| Primary Amines | High | Sulfonamides |

| Secondary Amines | Moderate to High | Sulfonamides |

| Primary Alcohols | Moderate | Sulfonate Esters |

| Secondary Alcohols | Low to Moderate | Sulfonate Esters |

| Thiols | Moderate | Thiosulfonates |

Note: This table represents a qualitative prediction based on established chemical principles.

Diagram 1: General Reaction Scheme with Nucleophiles

Caption: General reaction of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride.

Diagram 2: Experimental Workflow for Sulfonamide Synthesis

Caption: Workflow for the synthesis of sulfonamides.

Conclusion and Future Outlook

This technical guide has provided a detailed predictive analysis of the reactivity of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride with common nucleophiles. The unique substitution pattern of this molecule, featuring ortho-chloro and -fluoro groups, is expected to enhance its reactivity through strong electron-withdrawing effects, while also introducing significant steric considerations. The provided experimental protocols offer a starting point for researchers to explore the synthetic utility of this compound.

Future experimental studies are warranted to quantitatively determine the reaction kinetics and to fully elucidate the mechanistic nuances of its reactions. Such studies will provide valuable data for computational modeling and will further refine our understanding of the interplay between steric and electronic effects in this intriguing class of reagents.

References

-

(PDF) Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides - ResearchGate. Available at: [Link]

-

Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. Available at: [Link]

-

Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Methanesulfonyl Chloride | Properties, Structure & Mesylation - Study.com. Available at: [Link]

-

7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Available at: [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed Central. Available at: [Link]

-

17.6: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

-

23.9: Amines as Nucleophiles - Chemistry LibreTexts. Available at: [Link]

-

STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES - Sciforum. Available at: [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. Available at: [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. study.com [study.com]

- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

Physicochemical characteristics of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

An In-depth Technical Guide to (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Introduction: A Halogenated Building Block of Strategic Importance

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is a highly functionalized organosulfur compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a sulfonylating agent, its primary role is to introduce the (2-chloro-6-fluorobenzyl)sulfonyl moiety into a target molecule. The strategic placement of both chlorine and fluorine atoms on the phenyl ring offers a unique combination of steric and electronic properties. These halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this reagent a valuable tool in the design of novel therapeutic agents.[1]

The presence of ortho-substituents provides a sterically hindered environment around the reactive sulfonyl chloride group, which can be exploited to achieve selective reactions. This guide provides a comprehensive technical overview of its physicochemical characteristics, a validated synthesis protocol, spectroscopic data for robust characterization, key reactive pathways, and essential safety and handling procedures. The insights herein are designed to empower researchers to effectively and safely utilize this versatile chemical building block in their discovery programs.

Physicochemical and Spectroscopic Profile

Precise experimental data for (2-Chloro-6-fluorophenyl)methanesulfonyl chloride is not widely published. However, based on its structure and data from analogous compounds, a reliable profile can be established. The compound is expected to be a solid or high-boiling liquid at room temperature, with a pungent odor, characteristic of sulfonyl chlorides. It is highly reactive towards moisture and nucleophiles.

Core Physicochemical Properties

The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value / Description | Source / Rationale |

| CAS Number | 926257-07-0 | |

| Molecular Formula | C₇H₅Cl₂FO₂S | - |

| Molecular Weight | 243.08 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Analogy with related sulfonyl chlorides.[2][3] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); Reacts with water and protic solvents (e.g., alcohols). | General reactivity of sulfonyl chlorides.[4] |

| Stability | Moisture-sensitive. Reacts with water, potentially vigorously, to produce HCl and the corresponding sulfonic acid.[3] | Inherent property of the sulfonyl chloride functional group. |

Spectroscopic Signature for Structural Verification

Accurate characterization is critical for confirming the identity and purity of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride. The table below outlines the expected spectroscopic data.

| Technique | Expected Chemical Shifts (δ) / Frequencies (ν) | Rationale and Key Features |

| ¹H NMR | δ 5.0 - 5.5 ppm (s, 2H, -CH₂-) δ 7.2 - 7.6 ppm (m, 3H, Ar-H) | The benzylic methylene protons are significantly deshielded by the adjacent sulfonyl chloride group. The aromatic region will display a complex multiplet pattern due to H-H and H-F coupling. |

| ¹³C NMR | δ 60 - 70 ppm (-CH₂-) δ 115 - 165 ppm (Ar-C) | The methylene carbon signal is distinct. The aromatic region will show 6 signals, with the carbon bearing the fluorine showing a large C-F coupling constant (J ≈ 250 Hz). Aromatic carbon shifts are influenced by both halogen substituents.[5] |

| ¹⁹F NMR | δ -110 to -120 ppm (m) | The chemical shift is characteristic for a fluorine atom on a benzene ring adjacent to a chlorine atom. Coupling to ortho and meta protons will result in a multiplet. |

| IR (Infrared) | ν 1375-1395 cm⁻¹ (strong, asymmetric S=O stretch) ν 1170-1190 cm⁻¹ (strong, symmetric S=O stretch) | These two strong, sharp bands are the definitive signature of the sulfonyl chloride group. |

| Mass Spec (MS) | M⁺ peak at m/z 242 (for ³⁵Cl₂) with M+2 peak at m/z 244 (for ³⁵Cl³⁷Cl) and M+4 peak at m/z 246 (for ³⁷Cl₂). | The molecular ion will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Common fragmentation would involve the loss of SO₂Cl. |

Synthesis and Purification Protocol

The preparation of arylmethanesulfonyl chlorides is typically achieved via the oxidative chlorination of the corresponding thiol or disulfide. This method is reliable and scalable.

Rationale for Synthetic Strategy

The chosen method involves the reaction of 2-chloro-6-fluorobenzyl mercaptan with chlorine gas in the presence of aqueous acid. This approach is favored for several reasons:

-

High Atom Economy: The core carbon-sulfur bond is pre-formed in the starting material.

-

Robust Reaction: Oxidative chlorination is a well-established and high-yielding transformation for preparing sulfonyl chlorides.[6]

-

Control: The reaction can be monitored by the disappearance of the thiol starting material and the formation of the product.

Experimental Workflow: Synthesis

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Synthesis and purification workflow.

Step-by-Step Methodology

Warning: This procedure involves hazardous materials, including chlorine gas and corrosive reagents. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a gas outlet connected to a scrubber (containing sodium hydroxide solution), add 2-chloro-6-fluorobenzyl mercaptan (1.0 eq) and dichloromethane (DCM, ~5 mL/g). Add an equal volume of 1 M hydrochloric acid.

-

Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

-

Chlorination: Begin bubbling chlorine gas through the reaction mixture via the subsurface gas inlet tube at a rate that maintains the internal temperature below 10 °C.

-

Expert Insight: The aqueous acid prevents the chlorination of the aromatic ring. The biphasic system helps to manage the exotherm and facilitate the reaction.

-

-

Monitoring: Periodically stop the chlorine flow, take a sample from the organic layer, and analyze by TLC or GC-MS to monitor the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine. Cautiously add a saturated aqueous solution of sodium bisulfite to the reaction mixture with vigorous stirring until the yellow color of dissolved chlorine dissipates.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Trustworthiness: It is crucial to avoid heating the solution above 40 °C to prevent thermal decomposition of the sulfonyl chloride product.

-

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (2-Chloro-6-fluorophenyl)methanesulfonyl chloride as a pure compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile.

Core Reactivity Profile

The primary reaction is nucleophilic substitution at the sulfur atom, leading to the formation of highly stable sulfonamides, sulfonates, and related derivatives.

Caption: General reactivity with nucleophiles.

-

Reaction with Amines: This is the most common application, yielding stable sulfonamides. The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the HCl byproduct.

-

Reaction with Alcohols: In the presence of a base, alcohols are converted to sulfonate esters (sulfonates). These sulfonates are excellent leaving groups, making them useful intermediates for subsequent Sₙ2 reactions.

-

Reaction with Water: As a key incompatibility, water hydrolyzes the sulfonyl chloride to the corresponding non-reactive (2-chloro-6-fluorophenyl)methanesulfonic acid. This reaction can be vigorous and releases corrosive HCl gas.[3]

Role in Medicinal Chemistry

The (2-chloro-6-fluorophenyl) moiety is present in several biologically active molecules. For instance, the related aniline derivative is a key component of potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are investigated for treating inflammation and pain.[7] By using (2-Chloro-6-fluorophenyl)methanesulfonyl chloride, medicinal chemists can synthesize sulfonamide analogues of known pharmacophores, probing new areas of chemical space and potentially improving drug properties such as:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the chlorine atom can block sites of oxidative metabolism.

-

Binding Affinity: The sulfonamide group is an excellent hydrogen bond donor and acceptor. The halogen atoms can participate in halogen bonding, a crucial interaction in modern drug design.

-

Lipophilicity: The introduction of this group systematically increases the lipophilicity (logP) of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety, Handling, and Storage

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is a hazardous chemical that requires strict safety protocols. The hazard profile is dominated by the reactivity of the sulfonyl chloride group.

Hazard Summary

| Hazard Type | Description | Precautionary Codes |

| Corrosive | Causes severe skin burns and eye damage upon contact. Reacts with moisture on tissues to release HCl. | P280, P305+P351+P338, P310 |

| Toxicity | Harmful if swallowed or inhaled. The liberated HCl and the compound itself are irritants to the respiratory tract. | P260, P261, P310 |

| Reactivity | Reacts with water, potentially violently, to produce toxic and corrosive fumes (HCl).[2] EUH014: Reacts violently with water. EUH029: Contact with water liberates toxic gas. | - |

Recommended Handling and Storage Protocol

-

Handling: Always handle inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene are preferred), and chemical safety goggles with a face shield.[8]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials, especially water, bases, alcohols, and amines.[9] The container should be made of corrosion-resistant material.

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite. Do NOT use water. Collect the absorbed material into a sealed container for hazardous waste disposal.[2]

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Conclusion

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is a specialized and powerful reagent for chemical synthesis. Its unique substitution pattern provides a valuable tool for introducing sterically and electronically tuned moieties in drug discovery programs. While its reactivity makes it highly effective, it also necessitates rigorous safety and handling procedures. This guide has provided the essential technical details—from synthesis and characterization to reactivity and safety—to enable researchers to confidently and safely incorporate this building block into their synthetic strategies.

References

-

International Labour Organization (ILO) & World Health Organization (WHO). (2018). ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]

-

LookChem. Cas 124-63-0, Methanesulfonyl chloride. LookChem. [Link]

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. [Link]

-

Wikipedia. Methanesulfonyl chloride. Wikipedia. [Link]

-

Georganics. (2-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Georganics. [Link]

-

PubChem. (2-Fluorophenyl)methanesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Georganics. (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Georganics. [Link]

-

Georganics. (2-Fluorophenyl)methanesulfonyl chloride. Georganics. [Link]

-

National Center for Biotechnology Information (NCBI). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. National Library of Medicine. [Link]

-

Thulluri, C. V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences. [Link]

-

Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Organic Syntheses. Methanesulfonyl chloride. Organic Syntheses. [Link]

- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.

-

Dow, M., et al. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Organic Syntheses. Methanesulfonyl cyanide. Organic Syntheses. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 3. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 7. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. georganics.sk [georganics.sk]

- 9. lobachemie.com [lobachemie.com]

- 10. georganics.sk [georganics.sk]

Structural Elucidation of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary & Compound Profile

Compound: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

CAS: 926257-07-0

Molecular Formula:

This guide provides a rigorous structural elucidation framework for (2-Chloro-6-fluorophenyl)methanesulfonyl chloride, a specialized sulfonylating agent used in the synthesis of sulfonamide-based pharmacophores.[1] Due to the electrophilic nature of the sulfonyl chloride moiety and the steric crowding of the 2,6-disubstituted aromatic ring, this compound presents unique characterization challenges, particularly regarding hydrolytic instability and NMR signal splitting arising from Fluorine-19 coupling.[1]

Key Structural Features:

-

Electrophilic Warhead: The sulfonyl chloride (

) group is highly reactive toward nucleophiles (amines, alcohols, water). -

Steric Crowding: The ortho-chloro and ortho-fluoro substituents create a "molecular gate," influencing the chemical shift of the benzylic methylene group and restricting rotation in downstream derivatives.[1]

-

Isotopic Signature: The presence of two chlorine atoms (one aromatic, one sulfonyl) imparts a distinct mass spectral fingerprint essential for identity confirmation.

Synthetic Provenance & Impurity Profiling

To validate the structure, one must understand the genesis of the sample. The synthesis dictates the impurity profile.

Likely Synthetic Pathway

The industrial preparation typically proceeds via the oxidative chlorination of the corresponding benzyl thiol or isothiouronium salt, derived from 2-Chloro-6-fluorobenzyl chloride (CAS 55117-15-2).[1]

Critical Impurities[1]

-

Hydrolysis Product: (2-Chloro-6-fluorophenyl)methanesulfonic acid.[1] Detection: Broad OH stretch in IR; shift of methylene protons in

NMR. -

Starting Material: 2-Chloro-6-fluorobenzyl chloride.[1][2][3] Detection: Distinct methylene shift (upfield relative to product) and lack of sulfonyl bands in IR.

-

Desulfonylation: 2-Chloro-6-fluorobenzyl chloride (reformed via

extrusion during thermal stress).[1]

Spectroscopic Elucidation (Multi-Modal)

Mass Spectrometry (MS)

Technique: GC-MS (EI) or LC-MS (ESI in negative mode after derivatization).[1] Direct ESI of sulfonyl chlorides is difficult due to hydrolysis; GC-MS is preferred for the volatile chloride.[1]

Isotopic Pattern Analysis:

The molecule contains two Chlorine atoms (

-

M+ (242): Base peak (assuming no fragmentation).

-

M+2 (244):

65% intensity of M+ (Calculated: -

M+4 (246):

10% intensity of M+ (Calculated:

Fragmentation Pathway:

Sulfonyl chlorides characteristically lose

-

Parent Ion:

242/244/246. -

[M - Cl]+:

207 (Loss of sulfonyl Cl).[1] -

[M - SO2Cl]+:

143/145 (Benzyl cation).[1] Diagnostic Peak.-

The fragment at

143 corresponds to the 2-chloro-6-fluorobenzyl carbocation, a highly stable species.[1]

-

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR (Proton)

The 2,6-substitution pattern simplifies the aromatic region but introduces F-H coupling.

| Position | Type | Integration | Predicted Shift ( | Multiplicity & Coupling ( | Structural Logic |

| Benzylic | 2H | 5.05 – 5.15 | Doublet ( | Deshielded by | |

| Ar-H | Aromatic | 1H | 7.30 – 7.40 | Multiplet ( | H4 (para to |

| Ar-H | Aromatic | 2H | 7.10 – 7.25 | Multiplet ( | H3 (meta to F/Cl) and H5.[1] Complex splitting due to |

Key Diagnostic: The benzylic methylene (

NMR (Carbon)

Expect 7 distinct carbon signals.

-

:

-

C-F (C6):

160–162 ppm (Doublet, -

C-Cl (C2):

135 ppm (Doublet, -

C-ipso (C1):

118–120 ppm (Doublet, -

Ar-C (C3, C4, C5): 115–130 ppm region.

NMR (Fluorine)

-

Signal: Single peak around -110 to -115 ppm (referenced to

).[1] -

Multiplicity: Triplet of doublets (coupling to H5 and H3/H4).

Infrared Spectroscopy (FT-IR)

The functional group fingerprint is definitive.[1]

| Wavenumber ( | Assignment | Description |

| 1375 – 1390 | Strong, sharp band.[1] Diagnostic for sulfonyl chlorides. | |

| 1170 – 1185 | Strong, sharp band. | |

| ~750 – 800 | Aromatic C-Cl bond.[1] | |

| ~1230 | Aromatic C-F bond. |

Functional Derivatization (The "Gold Standard")

Because sulfonyl chlorides are unstable, direct analysis can sometimes yield ambiguous results due to partial hydrolysis. The most robust validation is to convert a small aliquot into a stable sulfonamide derivative.

Protocol:

-

Dissolve 50 mg of the analyte in dry DCM.

-

Add 1.1 eq of Morpholine (or Benzylamine) and 1.5 eq of Triethylamine.

-

Stir for 30 mins at RT.

-

Wash with 1N HCl (removes excess amine) and Brine.

-

Evaporate and analyze the solid sulfonamide.

Why this works:

-

Stability: The resulting sulfonamide is stable to moisture and air.

-

Melting Point: Provides a sharp, reproducible physical constant.

-

MS: The molecular ion becomes [M - Cl + Amine], confirming the electrophilic sulfur center.

-

NMR: The

protons will shift upfield (shielded) relative to the chloride, confirming the loss of the highly electron-withdrawing Cl.

Handling & Stability

Warning: This compound is a Lachrymator and Corrosive .

-

Moisture Sensitivity: High. Hydrolyzes to the sulfonic acid and HCl gas upon exposure to atmospheric moisture.

-

Storage: Store under Argon/Nitrogen at +2°C to +8°C.

-

Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate. Reacts with alcohols (forms esters) and water.

Visual QC Check:

-

Pure: White to off-white crystalline powder.[1]

-

Degraded: Wet/oily appearance (hydrolysis) or yellowing (chlorine liberation).

References

-

Sigma-Aldrich. (2-Chloro-6-fluorophenyl)methanesulfonyl chloride Product Sheet. Link[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 573052, (2-Fluorophenyl)methanesulfonyl chloride (Analog Reference). Link[1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for Sulfonyl Chloride IR/NMR shifts).

- King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society. (Mechanistic insight into instability).

Sources

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride molecular weight and formula

Compound Identity, Synthetic Utility, and Application in Medicinal Chemistry

Executive Summary

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride (CAS: 926257-07-0) is a specialized electrophilic building block used primarily in the synthesis of sulfonamides for drug discovery. Unlike simple benzenesulfonyl chlorides, this compound introduces a methylene spacer (

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers must verify the CAS number to distinguish this "benzyl-type" sulfonyl chloride from its "phenyl-type" isomer (2-chloro-6-fluorobenzenesulfonyl chloride).

| Property | Data | Notes |

| IUPAC Name | (2-Chloro-6-fluorophenyl)methanesulfonyl chloride | |

| CAS Registry Number | 926257-07-0 | Distinct from the benzenesulfonyl isomer (CAS 1208075-25-5) |

| Molecular Formula | ||

| Molecular Weight | 243.08 g/mol | |

| Physical State | Solid / Low-melting Solid | Typically off-white to pale yellow |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes rapidly in water/alcohols |

| Reactivity | High | Electrophilic attack at Sulfur; Moisture sensitive |

Structural Significance in Drug Design

In medicinal chemistry, the selection of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride is rarely arbitrary. It is chosen to engineer specific properties into a lead compound:

-

Conformational Restriction: The bulky chlorine atom at position 2 and the fluorine at position 6 create significant steric hindrance ("ortho effect"). This restricts the rotation of the methylene linker, potentially locking the sulfonamide into a bioactive conformation that reduces the entropic penalty of binding.

-

Metabolic Blocking: The fluorine atom at position 6 blocks a potential site of metabolic oxidation (Phase I metabolism), extending the half-life of the drug candidate.

-

Electronic Modulation: The methylene spacer acts as an insulator, preventing the strong electron-withdrawing sulfonyl group from directly deactivating the benzene ring. This preserves the aromatic system's ability to engage in

stacking interactions.

Synthetic Mechanism & Workflow

The primary utility of this compound is the formation of sulfonamides via nucleophilic substitution. The reaction proceeds through an addition-elimination mechanism where the amine nucleophile attacks the sulfur atom, displacing the chloride.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack and the critical role of the base in scavenging HCl.

Figure 1: Mechanism of sulfonamide formation showing nucleophilic attack and HCl scavenging.[1][2]

Experimental Protocol: Sulfonamide Synthesis

Objective: To couple (2-Chloro-6-fluorophenyl)methanesulfonyl chloride with a primary amine.

Reagents

-

Electrophile: (2-Chloro-6-fluorophenyl)methanesulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.2 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen or argon. The sulfonyl chloride is moisture-sensitive; ensure all glassware is dry.

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add the base (1.5 mmol) and cool the mixture to

using an ice bath. -

Addition: Dissolve (2-Chloro-6-fluorophenyl)methanesulfonyl chloride (1.0 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 5-10 minutes.

-

Why? Dropwise addition controls the exotherm and prevents double-sulfonylation side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC or LC-MS (Target mass = Amine MW + 207.6).

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of sulfonamides using CAS 926257-07-0.

Safety & Handling (E-E-A-T)

Hazard Classification: Skin Corrosion 1B (Causes severe skin burns and eye damage).

-

Moisture Sensitivity: Reacts violently with water to produce hydrochloric acid (HCl) fumes and the corresponding sulfonic acid.

-

Storage: Store at

under an inert atmosphere (Argon/Nitrogen). Keep container tightly closed. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a functioning fume hood.

References

-

PubChem Compound Summary. (2-Chloro-6-fluorophenyl)methanesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link] (Accessed Jan 2026).

-

Georganics. Safety Data Sheet (SDS) for Fluorinated Sulfonyl Chlorides. Available at: [Link]

Sources

Methodological & Application

Protocol for sulfonamide synthesis using (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Application Note: High-Fidelity Sulfonamide Synthesis using (2-Chloro-6-fluorophenyl)methanesulfonyl chloride

Executive Summary & Strategic Rationale

This guide details the synthesis of sulfonamides utilizing (2-Chloro-6-fluorophenyl)methanesulfonyl chloride (CAS: 24974-71-8). Unlike standard benzenesulfonyl chlorides, this reagent possesses a benzylic methylene group flanked by significant ortho-substitution (2-Cl, 6-F).

The Critical Challenge: The presence of benzylic protons (

-

Risk: Use of strong tertiary amine bases (TEA, DIPEA) at room temperature often triggers the elimination of HCl to form the transient sulfene intermediate. Without careful control, this leads to stilbene dimerization (via Ramberg-Bäcklund type precursors) or hydrolysis, rather than the desired sulfonamide.

-

Solution: This protocol prioritizes a Biphasic Schotten-Baumann approach to suppress sulfene dimerization, alongside a Low-Temperature Anhydrous method for sensitive amines.

Mechanistic Insight: The Sulfene Trap

To maximize yield, one must understand the competition between direct substitution and the sulfene pathway.

Figure 1: Mechanistic divergence showing the critical Sulfene Intermediate pathway common in benzylsulfonyl chlorides.

Material Safety & Handling

| Parameter | Specification |

| Reagent | (2-Chloro-6-fluorophenyl)methanesulfonyl chloride |

| CAS | 24974-71-8 |

| Hazards | Corrosive (Skin/Eye 1B) , Lachrymator, Moisture Sensitive. |

| Storage | Store at 2–8°C under inert gas (Argon/Nitrogen). Hydrolyzes rapidly in moist air to the sulfonic acid. |

| PPE | Fume hood mandatory. Wear butyl rubber gloves, goggles, and face shield. |

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Primary/Secondary amines, amino acids, and non-hydrolytically sensitive substrates. This method minimizes stilbene formation by compartmentalizing the base.

Reagents:

-

Sulfonyl Chloride (1.1 equiv)

-

Amine (1.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Base: Sat. Aqueous Sodium Carbonate (

) or Sodium Bicarbonate (

Step-by-Step:

-

Preparation: Dissolve the Amine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

-

Biphasic Setup: Add an equal volume (5 mL) of Saturated Aq.

. Stir vigorously to create a turbulent emulsion. -

Addition: Dissolve (2-Chloro-6-fluorophenyl)methanesulfonyl chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the vigorously stirring emulsion over 10 minutes at 0°C.

-

Note: Slow addition ensures the amine traps the sulfonyl chloride (or transient sulfene) before it can self-react.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over

and concentrate.

Method B: Low-Temperature Anhydrous (For Sensitive Amines)

Best for: Weak nucleophiles (anilines), hydrolytically unstable amines, or when aqueous conditions are impossible.

Reagents:

-

Sulfonyl Chloride (1.0 equiv)[2]

-

Amine (1.1 equiv)

-

Base: Pyridine (1.5 equiv) or Triethylamine (1.2 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step:

-

Setup: Flame-dry glassware under Nitrogen.

-

Solvation: Dissolve the Amine (1.1 mmol) and Base in anhydrous DCM (10 mL). Cool to -10°C to 0°C (Ice/Salt bath).

-

Critical: Lower temperatures stabilize the sulfene intermediate and favor nucleophilic attack over dimerization.

-

-

Addition: Add the Sulfonyl Chloride (1.0 mmol) (dissolved in 2 mL DCM) slowly over 15–20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Checkpoint: If a precipitate (amine hydrochloride salt) forms immediately, the reaction is proceeding.

-

-

Quench: Quench with a small amount of water or dilute HCl.

-

Purification: Standard extraction and Flash Column Chromatography (Hexane/EtOAc).

Process Workflow

Figure 2: Decision tree for protocol selection based on substrate sensitivity.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield + Alkene by-product | Sulfene Dimerization. The base was too strong or added too fast, depleting the amine before it could trap the sulfene. | Switch to Method A (Biphasic). If using Method B, lower temp to -78°C and use inverse addition (add base last). |

| Starting Material Remains | Hydrolysis. The sulfonyl chloride hydrolyzed before reacting. | Ensure reagents are dry. Increase sulfonyl chloride equivalents (1.2–1.5 eq). |

| Multiple Spots on TLC | Bis-sulfonylation. Primary amines reacting twice. | Use excess amine (2.0 eq) or strictly control stoichiometry (1:1) with slow addition. |

References

-

King, J. F., & Durst, T. (1966).[3] The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines: Formation of Geometrical Isomers about a Carbon–Sulfur Double Bond.[3][4][5] Canadian Journal of Chemistry, 44(7), 819–828.[3][4]

-

BioSolve. (2010).[6] Safety Data Sheet: Methanesulfonyl Chloride (General Class Hazards). 6

-

PubChem. (2025).[7] (2-Fluorophenyl)methanesulfonyl chloride Compound Summary. National Library of Medicine.

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature.

Sources

- 1. scilit.com [scilit.com]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 苯甲磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 7. (2-Fluorophenyl)methanesulfonyl chloride | C7H6ClFO2S | CID 573052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of (2-Chloro-6-fluorophenyl)methanesulfonyl chloride in agrochemical synthesis

Technical Application Note: Leveraging (2-Chloro-6-fluorophenyl)methanesulfonyl Chloride in Next-Gen Agrochemical Discovery

Executive Summary

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride (CAS: 1070966-26-1 / Analogous derivatives) represents a high-value electrophilic building block for the synthesis of metabolically stable sulfonamides and sulfonate esters. In agrochemical development, the 2-chloro-6-fluoro substitution pattern is critical. It provides a unique "ortho-effect" that sterically protects the benzylic position from rapid metabolic oxidation (e.g., by cytochrome P450s) while modulating the lipophilicity (

Chemical Profile & Strategic Utility

Physicochemical Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 243.08 g/mol |

| Physical State | White to off-white crystalline solid or semi-solid (purity dependent) |

| Reactivity Class | Electrophile (Sulfonylating Agent) |

| Storage | 2–8°C, under Nitrogen/Argon (Hygroscopic/Moisture Sensitive) |

The "Ortho-Effect" in Agrochemical Design

The strategic value of this building block lies in its substitution pattern:

-

Metabolic Blocking: The 2,6-dihalo substitution creates a "molecular shield" around the benzylic carbon and the sulfonamide bond, retarding hydrolysis and oxidative degradation in plant and soil systems.

-

Conformational Locking: The steric bulk of the Chlorine (C2) and Fluorine (C6) atoms restricts the rotation of the phenyl ring relative to the sulfonyl group, potentially locking the molecule into a bioactive conformation favored by target enzymes (e.g., Acetolactate Synthase or specific fungal kinases).

Handling & Stability Protocols

CRITICAL: Sulfonyl chlorides are prone to rapid hydrolysis to the corresponding sulfonic acid (

-

Solvent Selection: Use anhydrous DCM (Dichloromethane), THF (Tetrahydrofuran), or MeCN (Acetonitrile). Avoid protic solvents (MeOH, EtOH) unless solvolysis is intended.

-